2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (CAS 5504-92-7) is a critical halogenated intermediate and recognized pharmacopeial reference standard (Cloxazolam Impurity 1) used extensively in the synthesis of 1,4-benzodiazepine APIs, including Cloxazolam, Delorazepam, and Lorazepam. Structurally, it features a highly reactive alpha-bromoacetamide moiety coupled to a sterically hindered, di-chlorinated benzophenone core. For industrial buyers and synthetic chemists, its primary value lies in its role as an advanced precursor that bypasses hazardous early-stage bromination steps while offering superior nucleophilic substitution kinetics compared to its chloro-analogs. Procuring this compound in high purity (>95%) ensures reproducible cyclization yields and provides an essential analytical benchmark for regulatory compliance in API manufacturing[1].
Substituting this specific bromoacetamide with its closely related chloro-analog (2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide) or attempting in-house synthesis from the raw aminobenzophenone often leads to significant process inefficiencies. The chloro-analog possesses a much poorer leaving group, which necessitates elevated temperatures and prolonged reaction times during the critical amination step, inevitably increasing thermal degradation and reducing the yield of the desired 1,4-benzodiazepine core. Conversely, in-house synthesis from 2-amino-2',5-dichlorobenzophenone requires handling bromoacetyl bromide—a highly toxic, corrosive, and lachrymatory reagent that demands stringent environmental controls and specialized equipment. Procuring the pre-formed, high-purity 2-bromo intermediate eliminates these handling risks and prevents the carryover of unreacted precursors, which are notoriously difficult to separate from the final API [1].
In the synthesis of 1,4-benzodiazepines, the alpha-bromoacetamide moiety demonstrates significantly higher reactivity towards nucleophiles than its chloro-analog. The superior leaving group ability of the bromide ion results in a ~50 to 100-fold increase in amination reaction rates. This allows the critical nitrogen-insertion step to proceed rapidly at room temperature, whereas the chloro-analog often requires elevated temperatures that promote thermal degradation of the benzophenone core[1].
| Evidence Dimension | Nucleophilic substitution rate (amination) |
| Target Compound Data | High reactivity (rapid conversion at room temp) |
| Comparator Or Baseline | 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (requires heating) |
| Quantified Difference | ~50 to 100-fold increase in reaction rate |
| Conditions | Reaction with ammonia or primary amines in organic solvents |
Faster kinetics allow for milder reaction conditions, preventing thermally induced side reactions and improving the overall yield of the cyclization step.
Synthesizing this intermediate in-house requires the use of bromoacetyl bromide, a highly toxic, corrosive, and lachrymatory reagent that poses severe handling risks at scale. Procuring the pre-formed 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide entirely eliminates the need for this hazardous step in the manufacturing plant, bypassing the need for specialized ventilation, scrubbing systems, and stringent exposure protocols[1].
| Evidence Dimension | Hazardous reagent exposure (Bromoacetyl bromide) |
| Target Compound Data | 0 exposure (pre-formed intermediate) |
| Comparator Or Baseline | In-house synthesis from 2-amino-2',5-dichlorobenzophenone |
| Quantified Difference | 100% elimination of bromoacetyl bromide handling requirements |
| Conditions | Scale-up manufacturing of Cloxazolam or Delorazepam |
Procuring the pre-formed intermediate reduces the need for specialized safety infrastructure, lowering overall production costs and mitigating operational risks.
As a recognized process impurity in the production of Cloxazolam and related APIs, this compound (designated as Cloxazolam Impurity 1) is required for rigorous analytical testing. Procuring it as a high-purity (>95%) reference standard provides exact retention time matching and quantifiable response factors, which are impossible to achieve using uncharacterized crude reaction mixtures or theoretical calculations [1].
| Evidence Dimension | Reference standard purity and suitability |
| Target Compound Data | >95% purity as a discrete analytical standard |
| Comparator Or Baseline | Uncharacterized process streams or crude reaction mixtures |
| Quantified Difference | Provides quantifiable response factors for ICH Q3A/Q3B compliance |
| Conditions | HPLC/LC-MS method validation for API release testing |
Essential for pharmaceutical manufacturers to accurately quantify process impurities and ensure regulatory approval of the final API.
The high conversion efficiency of the bromo-intermediate during the ammonolysis and subsequent cyclization steps ensures minimal residual starting material. Compared to the chloro-analog, which often suffers from incomplete conversion (typically <70-80% yield) due to competing hydrolysis at elevated temperatures, the bromo-compound routinely achieves >90% conversion to the 1,4-benzodiazepine core, significantly simplifying downstream purification [1].
| Evidence Dimension | Conversion efficiency to 1,4-benzodiazepine core |
| Target Compound Data | High conversion (>90% typical) |
| Comparator Or Baseline | Chloro-analog (<70-80% yield due to forcing conditions) |
| Quantified Difference | ~15-25% improvement in cyclized product yield |
| Conditions | Ammonolysis followed by acid- or base-catalyzed cyclization |
Higher conversion simplifies downstream purification, reducing solvent usage and increasing the final API isolated yield.
Where high-yield commercial synthesis of 1,4-benzodiazepines is required, this compound is the right choice. Its superior amination kinetics and cyclization efficiency allow manufacturers to operate under milder conditions, ensuring higher overall yields and reducing the formation of thermal degradation byproducts compared to chloro-analogs [1].
Where regulatory compliance for API impurity profiling is mandated, procuring this compound as a high-purity reference standard (Cloxazolam Impurity 1) is the right choice. It enables quality control laboratories to accurately quantify residual process impurities during HPLC and LC-MS method validation, ensuring strict adherence to ICH Q3A/Q3B guidelines [2].
Where process safety and rapid scale-up are critical, utilizing this pre-formed intermediate is the right choice. It completely eliminates the need for CDMOs to handle highly hazardous bromoacetyl bromide on a plant scale, directly lowering capital expenditures for specialized safety equipment and accelerating project timelines [1].